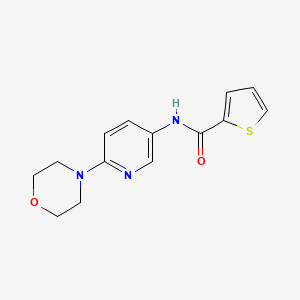
N-(6-morpholino-3-pyridinyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-morpholino-3-pyridinyl)-2-thiophenecarboxamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPT is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Scientific Research Applications
Synthesis and Structural Characterization
A series of novel zinc(II), nickel(II), and palladium(II) complexes with a thiourea derivative (N-(2-pyridinyl)morpholine-4-carbothioamide) have been synthesized and characterized. These complexes are important for understanding the coordination chemistry of such ligands and their potential applications in catalysis and material science. The study found that these compounds form mononuclear complexes with metal ions, indicating their potential use in the development of new metal-organic frameworks (MOFs) and catalytic systems (Orysyk et al., 2012).
Insecticidal Applications
Pyridine derivatives, including compounds related to N-(6-morpholino-3-pyridinyl)-2-thiophenecarboxamide, have been explored for their insecticidal properties. For example, a study on the synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch, demonstrated that certain pyridine derivatives possess moderate to strong aphidicidal activities. This highlights their potential as lead compounds for the development of new insecticides (Bakhite et al., 2014).
Biological Activities
Research has also focused on the synthesis and evaluation of pyridine derivatives as inhibitors of specific biological activities. For instance, 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been synthesized and evaluated for their cytotoxicity and antineoplastic activity. These compounds were found to be potent inhibitors of ribonucleotide reductase activity and showed significant antineoplastic activity, indicating their potential as therapeutic agents (Liu et al., 1996).
Anticonvulsant Activity
Enaminones derived from cyclic beta-dicarbonyl precursors, condensed with morpholine and other amines, have been evaluated for anticonvulsant activity. Several of these compounds exhibited potent anticonvulsant activity with a remarkable lack of neurotoxicity, indicating their potential for development into new anticonvulsant drugs (Edafiogho et al., 1992).
Antimicrobial Activity
The synthesis and antimicrobial activity of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles have been explored. These studies provide insights into the design of new antimicrobial agents based on the structural motifs of pyridine derivatives (Zaki et al., 2020).
properties
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(12-2-1-9-20-12)16-11-3-4-13(15-10-11)17-5-7-19-8-6-17/h1-4,9-10H,5-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKQKODCYGACJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-morpholino-3-pyridinyl)-2-thiophenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

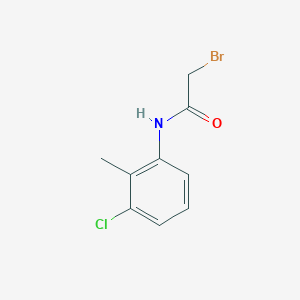
![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)
![2-(2H,3H-benzo[e]1,4-dioxin-5-yloxy)acetic acid](/img/structure/B2649384.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)
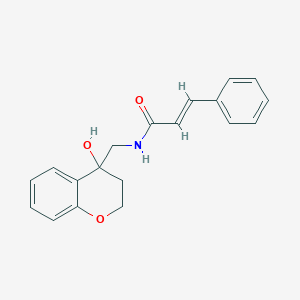
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)
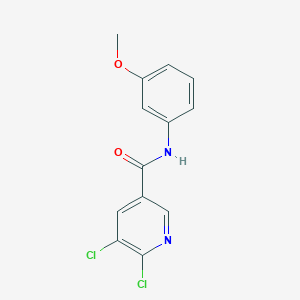
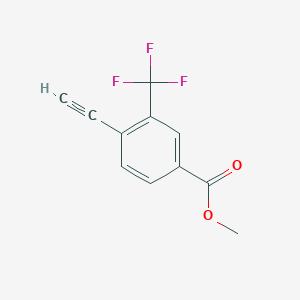

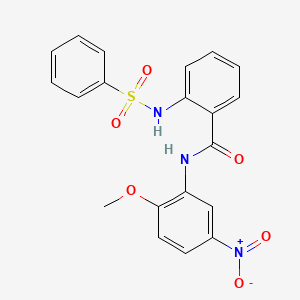
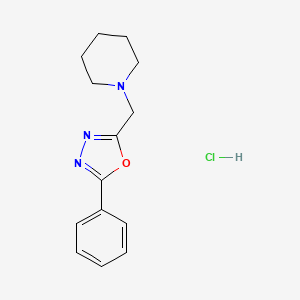
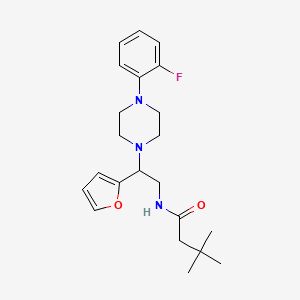
![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)